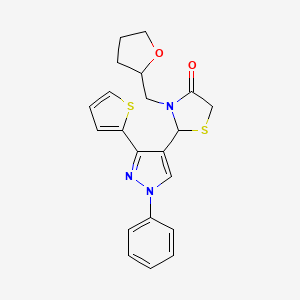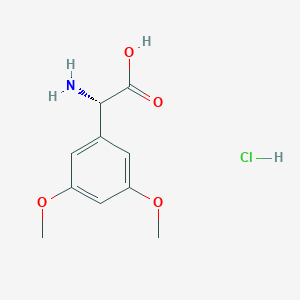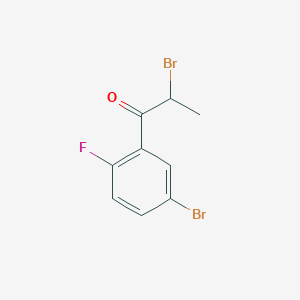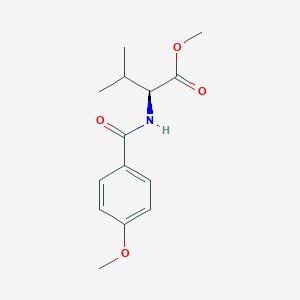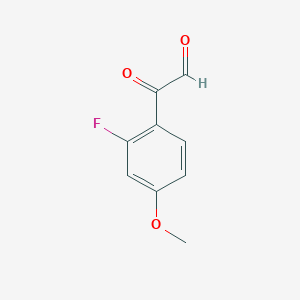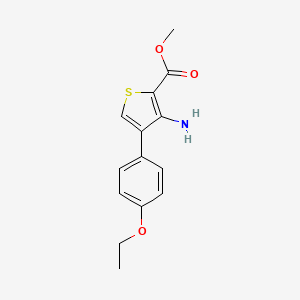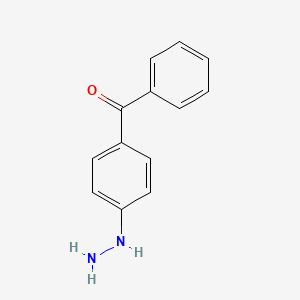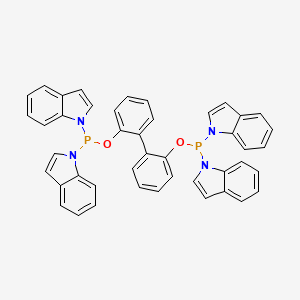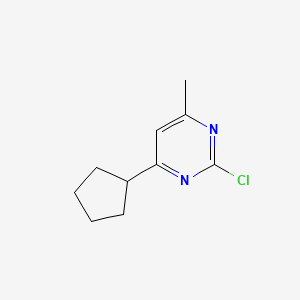
2-Chloro-4-cyclopentyl-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyclopentyl-6-methylpyrimidine is a heterocyclic compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopentyl-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with cyclopentylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is then refluxed in a suitable solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
2-Chloro-4-cyclopentyl-6-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidines.
科学的研究の応用
2-Chloro-4-cyclopentyl-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-cyclopentyl-6-methylpyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
2-Chloro-4-methylpyrimidine: Similar in structure but lacks the cyclopentyl group, making it less hydrophobic and potentially less bioactive.
2-Chloro-6-methylpyrimidine: Similar but with different substitution patterns, affecting its reactivity and applications.
4-Chloro-2-cyclopentyl-6-methylpyrimidine:
Uniqueness
2-Chloro-4-cyclopentyl-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its hydrophobicity, potentially increasing its interaction with biological membranes and targets .
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
2-chloro-4-cyclopentyl-6-methylpyrimidine |
InChI |
InChI=1S/C10H13ClN2/c1-7-6-9(13-10(11)12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
InChIキー |
IHAHYPZOFLLFRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Cl)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


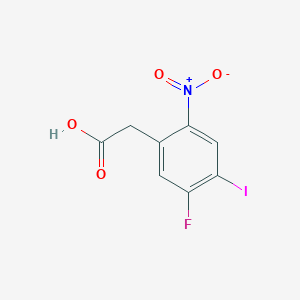


![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

